molecular formula C21H26N4O4 B11447935 Cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11447935
M. Wt: 398.5 g/mol
InChI Key: IVIOIJCPIHDTCK-UHFFFAOYSA-N
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Description

Cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multicomponent reaction involving the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with cyclohexylamine and 5-methyl-1H-[1,2,4]triazole-3-carboxylic acid under acidic conditions. The reaction mixture is typically heated to promote cyclization and formation of the triazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring or the triazolopyrimidine core are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

Cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral and antimicrobial agent. It has shown promising activity against various pathogens, including multidrug-resistant bacteria.

    Biological Research: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may act as an inhibitor of viral replication by targeting viral enzymes or proteins essential for the replication cycle .

Properties

Molecular Formula

C21H26N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H26N4O4/c1-13-18(20(26)29-14-7-5-4-6-8-14)19(25-21(24-13)22-12-23-25)16-11-15(27-2)9-10-17(16)28-3/h9-12,14,19H,4-8H2,1-3H3,(H,22,23,24)

InChI Key

IVIOIJCPIHDTCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C=CC(=C3)OC)OC)C(=O)OC4CCCCC4

Origin of Product

United States

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